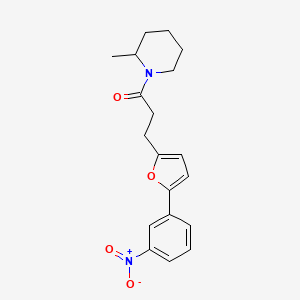

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine

Description

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine is a nitrogen-containing heterocyclic compound characterized by a piperidine backbone substituted with a methyl group and a propanoyl chain linked to a furan ring bearing a 3-nitrophenyl substituent. Its structural complexity arises from the combination of a piperidine moiety, a furyl-propanoyl group, and a nitro-functionalized aromatic ring.

Properties

CAS No. |

853330-46-8 |

|---|---|

Molecular Formula |

C19H22N2O4 |

Molecular Weight |

342.4 g/mol |

IUPAC Name |

1-(2-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |

InChI |

InChI=1S/C19H22N2O4/c1-14-5-2-3-12-20(14)19(22)11-9-17-8-10-18(25-17)15-6-4-7-16(13-15)21(23)24/h4,6-8,10,13-14H,2-3,5,9,11-12H2,1H3 |

InChI Key |

AJJYHMXMDOUONT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine typically involves multiple steps. One common approach is to start with the preparation of the 3-(5-(3-nitrophenyl)-2-furyl)propanoyl intermediate, which can be synthesized through a series of reactions involving nitration, furan ring formation, and subsequent acylation. The final step involves the reaction of this intermediate with 2-methylpiperidine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The furan ring and piperidine ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the furan or piperidine rings.

Scientific Research Applications

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine involves its interaction with specific molecular targets. The nitro group and furan ring can participate in various biochemical pathways, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core motifs: piperidine derivatives, aryl-propanoyl/propanone systems, and nitroaromatic hybrids. Below is a comparative analysis using data from the evidence and inferred properties:

Piperidine-Based Derivatives

Tolperisone Hydrochloride Variants ():

- 3-Tolperisone Hydrochloride (Compound C): Structure: 2-Methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone-hydrochloride. Key Differences: Replaces the furyl-propanoyl group with a methylphenyl-propanone moiety. The absence of a nitro group and furan ring reduces electrophilicity and alters solubility. Application: Clinically used as a muscle relaxant, highlighting the pharmacological relevance of piperidine-propanone hybrids .

- 2-Tolperisone Hydrochloride (Compound D): Structure: 2-Methyl-1-(2-methylphenyl)-3-(1-piperidinyl)-propanone hydrochloride. Comparison: Positional isomerism (2-methylphenyl vs. 3-methylphenyl) affects steric hindrance and receptor binding, demonstrating how substituent placement influences bioactivity .

Target Compound vs. Tolperisone Derivatives:

| Parameter | 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine | 3-Tolperisone Hydrochloride |

|---|---|---|

| Core Structure | Piperidine + propanoyl-furyl-nitroaromatic | Piperidine + propanone-methylaromatic |

| Electrophilic Groups | Nitro group on phenyl, furan ring | None |

| Solubility | Likely lower due to nitro and furan groups | Higher (hydrochloride salt) |

| Bioactivity | Unreported (structural features suggest CNS or imaging roles) | Muscle relaxant |

Aryl-Propanone/Propanoyl Systems ():

- 4-Methylpropiophenone (4-MPP): Structure: 1-(4-Methylphenyl)-propanone. Comparison: Lacks piperidine and nitroaromatic components, simplifying its reactivity. Used as a precursor in synthetic chemistry.

- 4-MMPPO: Structure: 2-Methyl-1-(4-methylphenyl)-propenone. Key Difference: Propenone (α,β-unsaturated ketone) introduces conjugation, enhancing reactivity for Michael addition or Diels-Alder reactions—unlike the saturated propanoyl chain in the target compound .

Nitroaromatic Hybrids

- Enhanced electrophilicity : The nitro group may facilitate interactions with biological targets (e.g., enzymes or receptors) via electron-deficient aromatic systems.

- Stability considerations : Nitro groups can confer metabolic resistance but may also pose toxicity risks, a common challenge in drug development.

Biological Activity

2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine is a complex organic compound characterized by its unique structural features, including a piperidine ring and a substituted furan moiety. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| CAS Number | 853330-46-8 |

| Molecular Formula | C19H22N2O4 |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | 1-(2-methylpiperidin-1-yl)-3-[5-(3-nitrophenyl)furan-2-yl]propan-1-one |

| InChI Key | AJJYHMXMDOUONT-UHFFFAOYSA-N |

The biological activity of 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group and furan ring are known to participate in various biochemical pathways, potentially leading to enzyme inhibition or receptor binding. This interaction can influence cellular processes such as apoptosis and cell cycle regulation.

Antifungal Activity

Recent studies have explored the antifungal properties of piperidine derivatives, including those structurally related to 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine. For instance, research involving piperidine-based compounds has demonstrated efficacy against resistant strains of Candida auris, a significant pathogen in clinical settings. The study reported minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL for novel derivatives, indicating strong antifungal potential .

Enzyme Inhibition

The compound's structural features suggest it could serve as an effective enzyme inhibitor. The presence of the nitro group may enhance interactions with active sites of various enzymes, leading to inhibited activity. This characteristic is particularly relevant in the development of therapeutic agents targeting diseases associated with dysregulated enzyme activity.

Cytotoxicity Studies

Cytotoxic effects have also been evaluated for piperidine derivatives. A study indicated that certain derivatives induced apoptotic cell death and cell cycle arrest in C. auris. This suggests that compounds like 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine could be investigated further for their potential to treat fungal infections through mechanisms that disrupt cellular integrity and function .

Study on Piperidine Derivatives

A notable study synthesized several piperidine derivatives and assessed their biological activities, including antifungal properties against C. auris. The findings highlighted that modifications on the piperidine structure significantly influenced their activity profiles:

- Compounds Tested : pta1, pta2, pta3 (derivatives of piperidine)

- MIC Values : Ranged from 0.24 to 0.97 μg/mL

- Mechanism : Induced apoptosis and disrupted plasma membrane integrity .

These results underscore the importance of structural modifications in enhancing the biological efficacy of compounds related to 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that the presence of the nitro group provides unique electronic properties that may enhance biological interactions:

| Compound Name | Key Difference | Biological Activity |

|---|---|---|

| 2-Methyl-1-(3-(5-(3-nitrophenyl)-2-furyl)propanoyl)piperidine | Nitro group present | Potential antifungal |

| 2-Methyl-1-(3-(5-(3-aminophenyl)-2-furyl)propanoyl)piperidine | Amino group instead of nitro | Reduced activity |

| 2-Methyl-1-(3-(5-(3-hydroxyphenyl)-2-furyl)propanoyl)piperidine | Hydroxy group instead of nitro | Varies by substitution |

This table illustrates how minor structural changes can lead to significant differences in biological activity, emphasizing the need for targeted design in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.